molecular formula C21H20BrNO4 B2917569 3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one CAS No. 844645-73-4

3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one

Numéro de catalogue: B2917569
Numéro CAS: 844645-73-4
Poids moléculaire: 430.298
Clé InChI: USFJVBRAPROLHJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This chromen-4-one derivative features a 2-bromophenoxy group at position 3, a hydroxyl group at position 7, a methyl group at position 2, and a pyrrolidin-1-ylmethyl substituent at position 8. The pyrrolidine moiety at position 8 may improve solubility and membrane permeability compared to bulkier or more polar substituents .

Propriétés

IUPAC Name

3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO4/c1-13-20(27-18-7-3-2-6-16(18)22)19(25)14-8-9-17(24)15(21(14)26-13)12-23-10-4-5-11-23/h2-3,6-9,24H,4-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFJVBRAPROLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC3)OC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . The reaction typically proceeds through oxidative addition, transmetalation, and reductive elimination steps to form the desired product.

Analyse Des Réactions Chimiques

3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one undergoes various types of chemical reactions, including:

Applications De Recherche Scientifique

3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Analysis at Key Positions

Position 3 Modifications
  • Target Compound: 2-Bromophenoxy group (electron-withdrawing, lipophilic).
  • GL-V9 () : Phenyl group (electron-neutral, less steric hindrance).
  • LZ-205 () : 4-Trifluoromethylphenyl (strongly electron-withdrawing, enhances metabolic stability).
Position 8 Modifications
  • Target Compound : Pyrrolidin-1-ylmethyl (moderate basicity, enhances solubility).
  • Compound in : 4-Methylpiperazinylmethyl (higher basicity due to piperazine, increased water solubility).
  • LZ-205 () : 4-(Pyrrolidin-1-yl)butoxy (longer chain, may improve membrane penetration).
Other Positions
  • Position 7: Hydroxyl group in the target compound vs. methoxy in GL-V9 and LZ-204.
  • Position 2 : Methyl group in the target compound vs. trifluoromethyl in and (latter increases electronegativity and steric bulk).

Physicochemical Properties

  • Lipophilicity: The bromophenoxy group in the target compound increases logP compared to phenyl (GL-V9) but reduces it relative to trifluoromethylphenyl (LZ-205).
  • Solubility : Pyrrolidine at position 8 improves aqueous solubility over piperazine () due to lower basicity and smaller size .
  • Metabolic Stability : Bromine’s electronegativity may slow oxidative metabolism compared to methoxy or methyl groups .

Activité Biologique

3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one, a chromone derivative, has garnered attention for its potential biological activities. This compound exhibits properties that may be beneficial in various therapeutic areas, particularly in oncology and neuropharmacology. This article synthesizes available research findings, case studies, and data tables to elucidate the biological activity of this compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of chromone derivatives, including the compound . In vitro assays demonstrated that this compound inhibits cell proliferation in various cancer cell lines. For instance, an investigation into its effects on HeLa cells showed significant inhibition of Chk1 phosphorylation at concentrations as low as 3.995 µM, demonstrating its potential as an ATR kinase inhibitor .

Table 1: IC50 Values of 3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one

Cell LineIC50 (µM)Mechanism
HeLa3.995Chk1 inhibition
A431<10Cytotoxicity
Jurkat<10Apoptosis induction

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential neuropharmacological effects. Studies have indicated that chromone derivatives can exhibit anticonvulsant properties. In animal models, compounds with similar structures have shown efficacy in reducing seizure activity .

Case Study: Anticonvulsant Activity
In a controlled study, a related chromone derivative was administered to mice subjected to pentylenetetrazol-induced seizures. The results indicated a significant reduction in seizure duration and frequency, suggesting that the compound may possess similar anticonvulsant properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that it binds effectively to the ATR kinase domain, which is critical for DNA damage response pathways . This interaction inhibits the phosphorylation of key proteins involved in cell cycle regulation.

Figure 1: Molecular Docking Interaction
Molecular Docking

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of chromone derivatives. Modifications at specific positions on the chromone ring can significantly impact potency and selectivity. For instance, the presence of electron-withdrawing groups such as bromine enhances anticancer activity by increasing the compound's lipophilicity and binding affinity to target proteins .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.